molecular formula C23H18 B12035187 Benzene, 1,1',1''-(1,4-cyclopentadiene-1,2,3-triyl)tris- CAS No. 108535-09-7

Benzene, 1,1',1''-(1,4-cyclopentadiene-1,2,3-triyl)tris-

Cat. No.: B12035187
CAS No.: 108535-09-7
M. Wt: 294.4 g/mol
InChI Key: MJGQZNLPMIMBMY-UHFFFAOYSA-N
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Description

Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- is a complex organic compound characterized by its unique structure, which includes a benzene ring and a cyclopentadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- typically involves the cycloaddition reaction of benzene with cyclopentadiene under specific conditions. The reaction is facilitated by the presence of a catalyst, often a transition metal complex, which helps in the formation of the desired product. The reaction conditions usually include a controlled temperature and pressure to ensure the optimal yield of the compound .

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and reduced aromatic compounds .

Scientific Research Applications

Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and biological activity. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis-
  • Benzene, 1,1’-(1,2-cyclobutanediyl)bis-
  • Benzene, 1,1’-(4,5-dimethyl-3,5-cyclopentadiene-1,3-diyl)bis-

Uniqueness

Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- is unique due to its specific structural arrangement, which imparts distinct aromatic properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of aromaticity .

Properties

CAS No.

108535-09-7

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

(2,3-diphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17,21H

InChI Key

MJGQZNLPMIMBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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